molecular formula C10H16O B1228076 3-Methyl-5-propyl-2-cyclohexen-1-one CAS No. 3720-16-9

3-Methyl-5-propyl-2-cyclohexen-1-one

Cat. No. B1228076
CAS RN: 3720-16-9
M. Wt: 152.23 g/mol
InChI Key: URQMEZRQHLCJKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexenone derivatives, including compounds similar to 3-Methyl-5-propyl-2-cyclohexen-1-one, involves intricate chemical reactions. One method involves the cyclization of specific esters to form the cyclohexenone ring, a fundamental structure in these compounds. This process is critical for developing the core structure upon which further functionalization can occur (Zhao et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives is characterized by the cyclohexenone ring, which can adopt various conformations. X-ray crystallography studies reveal that these rings can exhibit different conformations, contributing to the compound's reactivity and interaction with other molecules. The conformation adopted by the cyclohexenone ring plays a crucial role in the compound's chemical behavior (Shi et al., 2007).

Scientific Research Applications

Synthesis and Flavoring

  • Synthesis of Octahydro-2H-1-benzopyran-2-one: The compound Methyl 3-(2-oxo-cyclohexyl)propionate, synthesized through Michael addition and further conversion, is a precursor to octahydro-2H-1-benzopyran-2-one, which finds use in tobacco flavoring (Zhao Yu, 2010).

Chemical Reactions and Synthesis Techniques

  • Cycloaddition Reactions for Synthesis

    Tin(IV) chloride catalyzed cycloaddition reactions between 3-ethoxycyclobutanones and allylsilanes produce 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones, showing the compound's role in complex chemical syntheses (J. Matsuo et al., 2009).

  • Gas Phase Oxidations

    3-Methyl-5-propyl-2-cyclohexen-1-one derivatives have been used in heterogeneously catalyzed gas phase oxidations, demonstrating their versatility in chemical transformations (M. Miura et al., 1992).

  • Cross-Aldol Reaction

    This compound has been involved in cross-aldol reactions with α,β-enals, important in synthesizing constituents of tobacco flavor (Sigeru Torii et al., 1979).

  • Electrochemical Reductive Coupling

    Demonstrating green chemistry applications, this compound is used in electrochemical reductive coupling in an ionic liquid-water mixture, avoiding the use of volatile organic solvents (Aaron Jones et al., 2012).

  • Thermal Chemistry on Pt(111) Surfaces

    The reactivity of derivatives of 3-Methyl-5-propyl-2-cyclohexen-1-one on Pt(111) single-crystal surfaces has been studied, contributing to the understanding of dehydrogenation and hydrogenation reactions (R. Morales and F. Zaera, 2007).

Crystal Structure and Chemical Properties

  • Crystal Structure Analysis

    The compound has been studied for its crystal structure characteristics, important in understanding its molecular configuration and potential applications in material science (Shi et al., 2007).

  • Bromination and Epoxydation Reactions

    Research on bromination and epoxydation reactions of cyclohexene derivatives, including 3-Methyl-5-propyl-2-cyclohexen-1-one, provides insights into stereochemical aspects in organic synthesis (G. Bellucci et al., 1972).

Applications in Natural Product Synthesis

  • Synthesis of Natural Product Analogues

    The compound has been used in the synthesis of natural product analogues such as trisporol B, showcasing its role in creating complex organic molecules (Shunya Takahashi et al., 1987).

  • Study of Radical Stability

    The compound's derivatives have been used in studies aiming to understand the stability of radicals containing the allylic moiety, which is crucial in various chemical processes (Filipe Agapito et al., 2007).

  • Isomerization Studies over Solid Acids and Bases

    Cyclohexene oxide derivatives have been used to study isomerization over solid acids and bases, contributing to the understanding of chemical equilibrium and reaction mechanisms (K. Arata and K. Tanabe, 1980).

Safety And Hazards

The compound may be harmful if swallowed . It is recommended to observe good industrial hygiene practices . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

3-Methyl-2-cyclohexenone is an important intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It can be used as a starting material in the total synthesis of (−)-ar-tenuifolene, a naturally occurring aromatic sesquiterpene . It can also be used to synthesize an organic building block 2-trimethylsilyl-3-methyl-cyclohexenone .

properties

IUPAC Name

3-methyl-5-propylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-3-4-9-5-8(2)6-10(11)7-9/h6,9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQMEZRQHLCJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863256
Record name 2-Cyclohexen-1-one, 3-methyl-5-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow to colourless liquid; warm spicy woody odour, similar flavor at low levels
Record name 3-Methyl-5-propyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in ether and oils, Miscible at room temperature (in ethanol)
Record name 3-Methyl-5-propyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.924-0.928
Record name 3-Methyl-5-propyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methyl-5-propyl-2-cyclohexen-1-one

CAS RN

3720-16-9
Record name Celery ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3720-16-9
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Record name 3-Methyl-5-propyl-2-cyclohexen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-methyl-5-propyl-
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Record name 2-Cyclohexen-1-one, 3-methyl-5-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-propylcyclohex-2-enone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYL-5-PROPYL-2-CYCLOHEXEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P422HTI94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyl-5-propyl-2-cyclohexen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031854
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
21
Citations
T Okano, Y Satou, M Tamura, J Kiji - Bulletin of the Chemical Society of …, 1997 - journal.csj.jp
Lanthanoid triisopropoxides are active catalysts for aldol reactions. Aldehydes give the corresponding β-hydroxyaldehydes at low temperatures in good yields, whereas ketones are …
Number of citations: 29 www.journal.csj.jp
IG Sipes, M DiNovi, JC Larsen… - WHO FOOD …, 2011 - seguridadalimentaria.elika.eus
… incorporation method in the presence of 3-methyl-5-propyl-2cyclohexen-1-one (No. 1113) at 78–… typhimurium was incubated in the presence of 3-methyl-5-propyl-2-cyclohexen-1-one at …
Number of citations: 8 seguridadalimentaria.elika.eus
DR Bickers, P Calow, HA Greim, JM Hanifin… - Regulatory Toxicology …, 2003 - Elsevier
Safety evaluation of the large number of diverse chemicals used as fragrance ingredients follows a systematic prioritization of data generation and analysis, consideration of exposure …
Number of citations: 147 www.sciencedirect.com
LR Sadofsky, KT Sreekrishna, Y Lin, R Schinaman… - Cells, 2014 - mdpi.com
Transient receptor potential (TRP) ankyrin 1 (TRPA1) and vanilloid 1 (TRPV1) receptors are implicated in modulation of cough and nociception. In vivo, TRPA1 and TRPV1 are often co-…
Number of citations: 40 www.mdpi.com
S Zhang, C Mueller - Journal of agricultural and food chemistry, 2012 - ACS Publications
Traditionally cured vanilla beans ( Vanilla planifolia ) from Madagascar and Uganda were extracted with organic solvents, and the volatiles were separated from the nonvolatile fraction …
Number of citations: 43 pubs.acs.org
MDP Galeas - 2015 - search.proquest.com
Vanilla is one of the most widely used flavor ingredients and the second most expensive spice in the world. Only three of the 110-130 species of vanilla are cultivated and have …
Number of citations: 4 search.proquest.com
A Peña-Barrientos, MJ Perea-Flores… - Journal of Applied …, 2023 - Elsevier
Vanilla (Vanilla planifolia) native to Mexico, is a plant that belongs to the orchid family. It is formed by the cutting, orchids and their fruits (beans). Since its discovery by the Totonacas …
Number of citations: 5 www.sciencedirect.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
SST Ahmed, J Fahim… - Journal of advanced …, 2021 - journals.ekb.eg
Medicinal plants have a vital role in our life, providing us with a variety of secondary metabolites with varied chemical structures and biological activities. Ammi visnaga (L.) Lam. and …
Number of citations: 10 journals.ekb.eg
D McCormick - 2018 - mro.massey.ac.nz
Although vanilla is one of the most commonly used flavourings in the world, there is only limited information available about its flavour and chemical composition. The aims of this …
Number of citations: 2 mro.massey.ac.nz

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